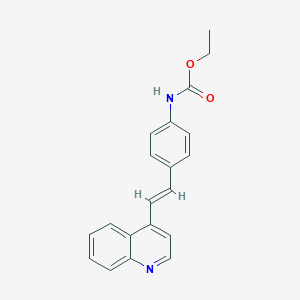![molecular formula C15H16N2O2 B271419 [(1-Ethyl-2-methyl-3-acetyl-1H-indole-5-yl)oxy]acetonitrile](/img/structure/B271419.png)
[(1-Ethyl-2-methyl-3-acetyl-1H-indole-5-yl)oxy]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Ethyl-2-methyl-3-acetyl-1H-indole-5-yl)oxy]acetonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound is also known as EMAI-OAcN and is a derivative of indole. It has been extensively studied for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of EMAI-OAcN is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or by binding to specific receptors in the body. It has also been suggested that EMAI-OAcN may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
EMAI-OAcN has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. The compound has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, EMAI-OAcN has been shown to inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
EMAI-OAcN has several advantages for lab experiments. It is a stable compound and can be easily synthesized in the laboratory. The compound is also relatively inexpensive, making it a cost-effective option for researchers. However, the limitations of EMAI-OAcN include its complex synthesis process and the need for skilled chemists to carry out the reaction.
Orientations Futures
There are several future directions for the study of EMAI-OAcN. One potential area of research is the development of EMAI-OAcN derivatives with improved pharmacological properties. Another area of research is the study of the compound's potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of EMAI-OAcN and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, EMAI-OAcN is a chemical compound that has gained significant attention in the field of scientific research. The compound has potential applications in various areas, including cancer treatment, anti-inflammatory therapy, and antiviral therapy. While the compound has several advantages for lab experiments, its complex synthesis process and the need for skilled chemists to carry out the reaction are limitations. However, there are several future directions for the study of EMAI-OAcN, and further research is needed to fully understand its potential applications in various areas of scientific research.
Méthodes De Synthèse
The synthesis method of EMAI-OAcN involves the reaction of 5-hydroxyindole with ethyl 2-bromoacetate, followed by the reaction of the resulting product with acetic anhydride and sodium acetate. The final product is obtained by the reaction of the intermediate with acetonitrile. The synthesis of EMAI-OAcN is a complex process and requires skilled chemists to carry out the reaction.
Applications De Recherche Scientifique
EMAI-OAcN has been studied for its potential applications in various areas of scientific research. It has been found to have antitumor, anti-inflammatory, and antiviral properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C15H16N2O2 |
|---|---|
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
2-(3-acetyl-1-ethyl-2-methylindol-5-yl)oxyacetonitrile |
InChI |
InChI=1S/C15H16N2O2/c1-4-17-10(2)15(11(3)18)13-9-12(19-8-7-16)5-6-14(13)17/h5-6,9H,4,8H2,1-3H3 |
Clé InChI |
OCMMRGGRWFLTKW-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OCC#N)C(=O)C)C |
SMILES canonique |
CCN1C(=C(C2=C1C=CC(=C2)OCC#N)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)
![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)

![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)

![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)
